Methyl 2-bromo-2-(3-bromophenyl)acetate
Overview
Description
“Methyl 2-bromo-2-(3-bromophenyl)acetate” is a chemical compound with the IUPAC name methyl (3-bromophenyl)acetate . It has a molecular weight of 229.07 . It is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H9BrO2/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3
. This code provides a specific description of the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” has a density of 1.4±0.1 g/cm3 . It has a boiling point of 268.6±15.0 °C at 760 mmHg . The compound is in liquid form .Scientific Research Applications
Grignard Reaction and Organic Synthesis
Methyl 2-bromo-2-(3-bromophenyl)acetate has applications in organic synthesis, particularly involving Grignard reactions. For instance, an organic experiment design utilized 2-bromothiophene as a raw material treated with a Grignard reagent to produce methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate. Such experiments enhance student interest and skills in scientific research and organic chemistry (W. Min, 2015).
Safety and Hazards
“Methyl 2-bromo-2-(3-bromophenyl)acetate” is harmful by inhalation, in contact with skin, and if swallowed . Safety precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Future Directions
While specific future directions for “Methyl 2-bromo-2-(3-bromophenyl)acetate” were not found in the search results, related compounds have been synthesized in various studies , indicating potential areas of future research.
Relevant Papers Relevant papers related to “this compound” can be found on Sigma-Aldrich . These papers include MSDS, related peer-reviewed papers, technical documents, and more .
Mechanism of Action
Mode of Action
It is known that methyl bromoacetate, a related compound, is an alkylating agent and has been used to alkylate phenol and amino groups . It can be inferred that Methyl 2-bromo-2-(3-bromophenyl)acetate might have a similar mode of action.
Biochemical Pathways
Methyl bromoacetate, a related compound, is commonly used as a reagent in the chemical modification of histidine , suggesting that it may interact with biochemical pathways involving this amino acid.
Biochemical Analysis
Biochemical Properties
Methyl 2-bromo-2-(3-bromophenyl)acetate is an alkylating agent . It has been used to alkylate phenol and amino groups . Moreover, it can be used to make vitamins and pharmaceutical drugs . It is commonly used as a reagent in the chemical modification of histidine .
Cellular Effects
It is known that it can be toxic by ingestion and inhalation . It can also irritate the skin and eyes .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an alkylating agent . It reacts with the conjugate base of (methylmethoxycarbene)pentacarbonylchromium (0) to yield alkylated carbene complexes .
Temporal Effects in Laboratory Settings
It is known that it is incompatible with acids, bases, oxidizing agents, and reducing agents .
Properties
IUPAC Name |
methyl 2-bromo-2-(3-bromophenyl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTMFNLQELTQHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163339-67-1 | |
Record name | methyl 2-bromo-2-(3-bromophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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